molecular formula C6H8O2 B8816376 sorbic acid

sorbic acid

Cat. No.: B8816376
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbic Acid (CAS 110-44-1), with the chemical formula C6H8O2 and an IUPAC name of (2E,4E)-Hexa-2,4-dienoic acid, is a natural, unsaturated short-chain fatty acid that serves as a critical tool in research for its potent antimicrobial properties . This white to almost white crystalline solid (Melting Point: 133-136 °C) is slightly soluble in water (1.6 g/L at 20°C) but readily soluble in organic solvents, a characteristic rooted in its structure featuring a conjugated diene system . Its primary research value lies in its broad-spectrum activity against yeast, molds, and fungi, making it an indispensable agent for studies focused on food preservation, shelf-life extension, and microbial inhibition . The antimicrobial efficacy is highly dependent on pH, with optimal activity below pH 6.5 where the molecule is predominantly in its undissociated, lipophilic form, allowing it to penetrate microbial cell membranes . The mechanism of action is multifaceted; it disrupts the integrity of microbial cell membranes, inhibits key enzymatic activity—including that of sulfhydryl enzymes like fumarase and succinic dehydrogenase—and interferes with oxidative phosphorylation and metabolic pathways such as the oxidative assimilation of glucose and acetate . Researchers utilize this compound and its more soluble potassium salt to investigate the inhibition of spoilage microorganisms in model systems for cheese, baked goods, wine, fruit juices, and processed meats . This product is classified as For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

hexa-2,4-dienoic acid

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)

InChI Key

WSWCOQWTEOXDQX-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

sorbic acid undergoes various chemical reactions:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into different saturated compounds.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

    Common Reagents and Conditions: Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction.

Scientific Research Applications

Food Preservation

Antimicrobial Properties

Sorbic acid is primarily used as a food preservative due to its ability to inhibit the growth of molds, yeasts, and some bacteria. Its effectiveness is influenced by pH levels, with optimal activity observed in acidic conditions. The compound is often used in concentrations ranging from 0.05% to 0.1% in various food products.

Case Study: Turkish White Cheese

A study investigated the effects of this compound and potassium sorbate on the microbiological and chemical properties of Turkish white cheese during ripening. The addition of these preservatives significantly reduced the counts of total aerobic mesophilic bacteria and yeast-mold counts over a 90-day period. The study demonstrated that higher concentrations (300 ppm to 700 ppm) were effective in maintaining the quality of cheese throughout storage .

ParameterControl (ppm)300 ppm this compound500 ppm this compound700 ppm this compound
Total Aerobic BacteriaHighModerateLowVery Low
Yeast-Mold CountHighModerateLowVery Low

Dairy Products

Storage Quality Enhancement

This compound is also utilized to enhance the storage quality of dairy products such as Kaladhi (a type of cheese). Research showed that treating Kaladhi with this compound at concentrations of 0.1% to 0.3% significantly slowed down the increase of titratable acidity compared to control samples, indicating better preservation of quality during storage .

Storage DayControl Acidity (%)0.1% this compound (%)0.2% this compound (%)0.3% this compound (%)
Day 00.500.500.500.50
Day 140.800.700.650.60
Day 281.000.850.750.70

Pharmaceutical Applications

Antimicrobial Agent

In the pharmaceutical industry, this compound serves as an antimicrobial agent in various formulations, enhancing product stability and shelf life. Its biocompatibility makes it suitable for use in topical preparations and oral medications.

Comparative Biocompatibility Study

A study comparing the biocompatibility of this compound with its esters revealed that while this compound demonstrated effective antimicrobial properties, its esters (such as isopropyl sorbate) exhibited superior antimicrobial activity against pathogens like Candida albicans and Escherichia coli. The study highlighted the potential for sorbate esters to extend the antimicrobial spectrum while maintaining safety profiles .

Cosmetic Industry

This compound is also employed in cosmetic formulations as a preservative due to its ability to prevent microbial growth without adversely affecting product stability or skin compatibility.

Mechanism of Action

The antimicrobial action of hexa-2,4-dienoic acid is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets various pathways involved in cell membrane integrity and function .

Comparison with Similar Compounds

Key Properties and Mechanisms

  • Chemical Structure : A conjugated diene carboxylic acid, enabling reactivity with microbial enzymes and membranes .
  • Solubility : Low water solubility (0.16 g/100 mL at 20°C), necessitating salt forms (e.g., potassium sorbate) for aqueous applications .
  • Unlike classic weak acids (e.g., benzoic acid), sorbic acid may act primarily via membrane disruption rather than cytoplasmic acidification .

Comparison with Similar Compounds

Benzoic Acid (C₇H₆O₂)

  • Structure : Aromatic carboxylic acid.
  • Efficacy : Effective against yeasts and bacteria at pH < 4.5 (pKa = 4.2) but less potent against molds .
  • Applications : Common in acidic beverages and condiments.
  • Limitations : Narrower pH range and higher toxicity at elevated doses compared to this compound .

Propionic Acid (C₃H₆O₂)

  • Structure : Saturated short-chain fatty acid.
  • Efficacy : Primarily antifungal, used in baked goods to inhibit mold .
  • Mechanism : Lowers intracellular pH via dissociation, unlike this compound’s membrane-targeted action .

Acetic Acid (C₂H₄O₂)

  • Structure : Simplest carboxylic acid.
  • Efficacy : Broad-spectrum but requires high concentrations (≥1–3%) for preservation, limiting sensory compatibility .

Citric Acid (C₆H₈O₇) and Ascorbic Acid (C₆H₈O₆)

  • Role : Primarily acidulants and antioxidants; weak antimicrobials.
  • Contrast : Lack this compound’s targeted preservative action but synergize with preservatives in acidic environments .

Dehydroacetic Acid (C₈H₈O₄)

  • Structure : Pyrone derivative.
  • Efficacy : Broad-spectrum, heat-stable preservative used in cheeses and baked goods.
  • Advantage : More stable at neutral pH than this compound .

Potassium Sorbate (C₆H₇KO₂)

  • Derivative : Water-soluble salt of this compound.
  • Applications : Preferred in liquid formulations (e.g., wines, syrups) for enhanced solubility .

Data Tables

Table 1: Chemical and Physical Properties

Compound Molecular Formula pKa Solubility (g/100 mL, 20°C) Effective pH Range
This compound C₆H₈O₂ 4.76 0.16 <6.5
Benzoic Acid C₇H₆O₂ 4.20 0.34 <4.5
Propionic Acid C₃H₆O₂ 4.88 Miscible <5.5
Potassium Sorbate C₆H₇KO₂ 4.76 58.2 <6.5

Table 2: Antimicrobial Efficacy

Organism This compound (MIC) Benzoic Acid (MIC) Reference
Saccharomyces cerevisiae 0.75 mM 1.2 mM
Aspergillus niger 4.0–7.0 mM 8.0 mM
Clostridium botulinum 156 mg/L (undissociated) N/A

Research Findings

  • Mechanistic Differences : this compound’s inhibition of S. cerevisiae correlates with membrane disruption rather than cytoplasmic acidification, unlike amphotericin B or classic weak acids .
  • Synergistic Effects : Combining this compound with natamycin reduces required concentrations for fungal inhibition in MRS media .
  • Resistance Mechanisms : Fungi like A. niger develop resistance via transcription factors (SdrA, WarB), with MICu values varying 4.0–7.0 mM .
  • Membrane Interactions: this compound and decanoic acid both broaden lipid bilayer ³¹P NMR linewidths, indicating headgroup interactions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sorbic acid in complex matrices (e.g., food, beverages)?

  • Methodology : Use chromatographic techniques such as GC-MS (gas chromatography-mass spectrometry) for volatile matrices or HPLC (high-performance liquid chromatography) for non-volatile samples. For example, GC-MS with capillary columns (e.g., DB-5MS) provides high sensitivity for this compound detection in lactic acid beverages . For regulatory compliance, follow protocols aligned with pharmacopeial standards (e.g., USP, EP) . Validate methods using parameters like linearity (R² > 0.995), LOD (limit of detection < 1 mg/L), and recovery rates (95–105%) .

Q. How do pH and water activity influence this compound’s antimicrobial efficacy in fungal inhibition studies?

  • Methodology : Conduct growth kinetic experiments on solid media at controlled pH (e.g., 3.0–6.5) and water activity (e.g., 0.9). Use Baranyi’s predictive model to quantify growth rates of fungi like Penicillium brevicompactum. For instance, at pH 5.0 and 2000 mg/L this compound, growth inhibition is maximized due to the undissociated acid’s membrane permeability . Statistical tools like Cochran tests can identify outliers in interlaboratory studies .

Q. What are the standard protocols for assessing this compound’s acute and chronic toxicity in animal models?

  • Methodology : Follow OECD guidelines for acute oral toxicity (e.g., LD50 determination in rats, ~7.4–10 g/kg) and subchronic studies (90-day feeding trials at 1.5–10% dietary inclusion). Monitor organ weight changes (e.g., liver hypertrophy at high doses) and histopathological endpoints. Chronic studies (>2 years) require dose-response modeling to establish NOAEL (no observed adverse effect level), such as 300 mg/kg bw/day for reproductive toxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s pH-dependent efficacy be resolved in microbial inhibition studies?

  • Methodology : Perform comparative experiments using isogenic microbial strains to isolate pH effects. For example, Aspergillus niger exhibits resistance at pH >6.5 due to WarA transcription factor activation, which upregulates detoxification genes (e.g., bphA and ABC transporters) . Pair phenotypic assays (e.g., growth curves) with transcriptomic analysis (RNA-seq) to identify pH-specific regulatory pathways .

Q. What advanced chemometric techniques improve this compound quantification in multicomponent systems (e.g., juices with interferents)?

  • Methodology : Implement second-order spectrophotometric data analysis with pH gradient flow injection. Use parallel factor analysis (PARAFAC) or multivariate curve resolution (MCR-ALS) to resolve spectral overlaps (e.g., sorbic vs. benzoic acid). This approach achieves prediction errors <10% without prior separation .

Q. How do membrane interactions explain this compound’s activity in non-acidic conditions?

  • Methodology : Apply solid-state NMR to study this compound-phospholipid bilayer interactions. Results show that even dissociated sorbate disrupts membrane hydrophobicity in E. coli at pH 7.0, causing outer membrane damage. Validate findings with electron microscopy .

Data Interpretation and Conflict Resolution

Q. How should researchers address data gaps in this compound’s endocrine disruption potential during safety evaluations?

  • Methodology : Apply weight-of-evidence frameworks (e.g., GreenScreen®) to classify hazards despite incomplete data. For example, this compound retains a Benchmark 3 score despite endocrine activity (E) data gaps, as worst-case assumptions (High hazard for E) would only lower it to Benchmark 1 .

Q. What statistical approaches reconcile variability in interlaboratory this compound quantification (e.g., wine analysis)?

  • Methodology : Use precision metrics (repeatability = 2.8–9.1 mg/L; reproducibility = 7.6–24.3 mg/L) from collaborative trials (e.g., OIV’s method). Calculate Z-scores to identify systematic errors (|Z| > 3 indicates outliers) .

Tables for Key Data

Parameter Value Source
Acute Oral LD50 (rats)7.4–10 g/kg
Chronic NOAEL (rats)300 mg/kg bw/day
GC-MS LOD (lactic beverages)0.5 mg/L
Inhibition pH threshold5.0 (for Penicillium spp.)

Methodological Recommendations

  • For microbial studies: Include strain-specific genomic data to contextualize resistance mechanisms .
  • For regulatory compliance: Cross-validate methods using ISO 17025-accredited protocols .
  • For toxicology: Use benchmark dose (BMD) modeling over NOAEL for risk assessment .

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